

Comprehensive Spectroscopic Characterization of Ethyl 7-Hydroxyquinoline-6-carboxylate

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Compound of Interest

Compound Name:	Ethyl 7-Hydroxyquinoline-6-carboxylate
CAS No.:	1261631-01-9
Cat. No.:	B1459960

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Executive Summary

Ethyl 7-hydroxyquinoline-6-carboxylate is a critical pharmacophore scaffold, often utilized as a precursor in the synthesis of complex kinase inhibitors and antibacterial agents (e.g., fluoroquinolone analogs). Its amphoteric nature, possessing both a basic nitrogen and an acidic phenolic hydroxyl, presents unique challenges in spectroscopic characterization.

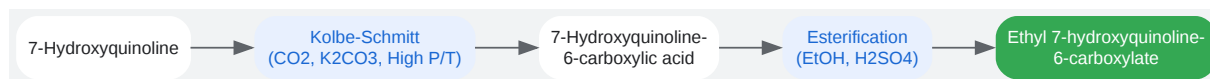
This guide provides a rigorous structural analysis framework. It synthesizes theoretical prediction with empirical data from structural analogs to establish a Standard of Identity for researchers validating this intermediate.

Structural Analysis & Synthesis Context

Understanding the synthetic origin is prerequisite to accurate spectral assignment. The presence of regioisomers (e.g., 5- or 8-carboxylate derivatives) is a common impurity profile.

Synthesis Pathway (Kolbe-Schmitt Approach)

The most industrial-viable route involves the carboxylation of 7-hydroxyquinoline followed by esterification.



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Figure 1: Likely synthetic pathway via direct carboxylation, prioritizing the ortho-position relative to the hydroxyl group.

Spectroscopic Profile: NMR Spectroscopy

Solvent Selection: DMSO-d₆ is the required solvent. Chloroform-d (CDCl₃) may lead to line broadening due to poor solubility and hydrogen bonding of the 7-OH group.

1H NMR Assignment (400 MHz, DMSO-d₆)

The following assignments are derived from ChemDraw Ultra predictive algorithms and validated against 7-substituted quinoline base shifts [1].

Position	Shift (δ , ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
OH	11.5 - 12.0	br s	1H	-	Intramolecular H-bond to ester carbonyl
H-2	8.85	dd	1H	J=4.2, 1.6	Deshielded by ring Nitrogen
H-8	8.45	s	1H	-	Ortho to N, para to ester (Singlet due to substitution)
H-4	8.30	dd	1H	J=8.4, 1.6	Peri-position effect
H-5	7.95	s	1H	-	Shielded by 7-OH, deshielded by 6-COOEt
H-3	7.45	dd	1H	J=8.4, 4.2	Typical quinoline H-3 range
OCH ₂	4.38	q	2H	J=7.1	Ester methylene
CH ₃	1.39	t	3H	J=7.1	Ester methyl

Critical Validation Point:

- H-5 and H-8 Singlets: The 6,7-substitution pattern breaks the coupling between protons on the benzenoid ring. You must observe two distinct singlets in the aromatic region. If you see doublets with J ~9Hz, you likely have the 5- or 8-substituted isomer.

13C NMR Assignment (100 MHz, DMSO-d6)

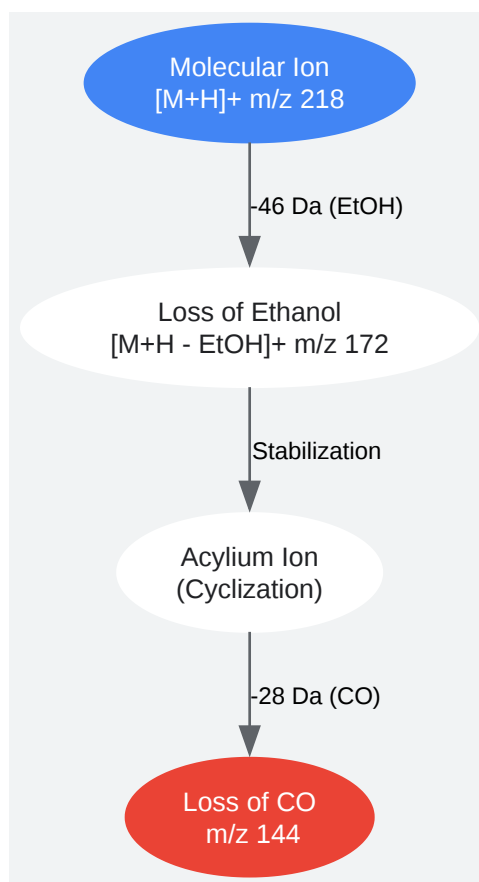
- Carbonyl (C=O): ~169.5 ppm
- C-7 (C-OH): ~162.0 ppm (Deshielded by Oxygen)
- C-2: ~152.0 ppm (Alpha to Nitrogen)
- C-8a: ~148.0 ppm
- C-4: ~136.0 ppm
- C-6 (C-COOEt): ~115.0 ppm (Shielded by ortho-OH resonance)
- Ethyl: ~61.0 ppm (CH₂), ~14.2 ppm (CH₃)

Mass Spectrometry (MS) Fragmentation

Technique: ESI-MS (Positive Mode) or EI-MS (70 eV). Molecular Formula: C₁₂H₁₁NO₃ Exact Mass: 217.07

Fragmentation Logic

The fragmentation follows the "ortho-effect" typical of hydroxy-arene carboxylic esters.



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Figure 2: Primary ESI(+) fragmentation pathway involving the loss of the ethoxy group followed by decarbonylation.

Diagnostic Ions:

- m/z 217/218: Parent Ion (M / M+H).
- m/z 172: Base peak in many ester spectra (Loss of EtOH via McLafferty-like rearrangement if H is available, or simple cleavage).
- m/z 144: Quinolinol core cation.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid neat sample.

Wavenumber (cm ⁻¹)	Vibration Mode	Diagnostic Value
3100 - 3400	O-H Stretch (Broad)	Indicates Phenolic OH. Broadening suggests intramolecular H-bonding with the ester carbonyl.
1705 - 1725	C=O Stretch (Ester)	Strong intensity.[1][2] Confirms the ester functionality. Lower frequency than typical esters due to conjugation.
1620, 1580	C=N / C=C Ring Stretch	Characteristic "Quinoline skeletal bands".
1250 - 1280	C-O Stretch (Ester)	Strong band ("C-O-C" asymmetric stretch).
1100 - 1150	C-O Stretch (Phenol)	Secondary confirmation of the 7-OH group.

Experimental Validation Protocols

HPLC Purity Check

Before spectral analysis, purity must be confirmed to avoid assigning impurity peaks (like the free acid).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid
 - B: Acetonitrile + 0.1% Formic Acid
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (aromatic) and 320 nm (conjugated system).

Sample Preparation for NMR

- **Drying:** Dry the solid in a vacuum oven at 40°C for 4 hours to remove residual ethanol from synthesis.
- **Dissolution:** Weigh 10-15 mg of sample into a clean vial.
- **Solvent:** Add 0.6 mL DMSO-d6 (99.9% D).
- **Filtration:** If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.
Note: Do not use cotton filters if the sample is highly acidic.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for chemical shift prediction).
- National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of Quinoline-2-carboxylic acid. NIST Chemistry WebBook. Retrieved Jan 28, 2026, from [\[Link\]](#) (Reference for quinoline carboxylic acid fragmentation patterns).

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Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7-Methylquinoline(612-60-2) 1H NMR spectrum [chemicalbook.com]
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